molecular formula C11H13FN2O B2610993 2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile CAS No. 1405023-08-6

2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile

Cat. No. B2610993
CAS RN: 1405023-08-6
M. Wt: 208.236
InChI Key: DUDJMIGCQKXLPV-UHFFFAOYSA-N
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Description

“2-[2-(Dimethylamino)ethoxy]ethanol” is an organic compound with the molecular formula C6H15NO2 and is a liquid at room temperature . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . Like other organic amines, it acts as a weak base .


Synthesis Analysis

“2-[2-(Dimethylamino)ethoxy]ethanol” is manufactured by reacting dimethylamine and ethylene oxide . Other methods are also available producing streams rich in the substance which then need to be further purified .


Molecular Structure Analysis

The molecular weight of “2-[2-(Dimethylamino)ethoxy]ethanol” is 133.19 g/mol . The linear formula is (CH3)2NCH2CH2OCH2CH2OH .


Physical And Chemical Properties Analysis

The boiling point of “2-[2-(Dimethylamino)ethoxy]ethanol” is 95 °C . The refractive index (nD) is 1.442 . The density is 0.954 g/mL at 25 °C .

Scientific Research Applications

Photochemical Behavior and Twisted Internal Charge Transfer (TICT)

2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile and its analogues are often studied for their unique photochemical behaviors, particularly focusing on the "twisted internal charge transfer" (TICT) state. A study verified that the dual fluorescence of a desymmetrized analogue, 2-(N-methyl-N-isopropylamino)-5-cyanopyridine, is accompanied by syn-anti isomerization around the C-N bond during TICT, a behavior not observed during its ordinary fluorescence in tetrahydrofuran (Dobkowski et al., 2002).

Fluorescence Quenching in Liquid Stage

The interaction of silver nanoparticles and anionic surfactants with compounds similar to this compound, such as 2-Amino - 4 - [4 - (dimethylamino) phenyl] - 8 - methoxy-5, 6 - dihydrobenzo [h] quinoline-3-carbonitrile (ADIC), has been studied for fluorescence quenching properties. Static quenching and energy transfer were identified as major factors in the fluorescence quenching of ADIC by silver nanoparticles and surfactants (Khan & Asiri, 2016).

Synthesis and Halodeboronation

The compound's structural analogues are also of interest in chemical synthesis processes, particularly in halodeboronation. A scalable synthesis of 2-bromo-3-fluorobenzonitrile was developed, demonstrating the generality of halodeboronation across a series of aryl boronic acids, indicating the compound's role in facilitating this transformation (Szumigala et al., 2004).

Fluoroionophore Preparation and Metal Chelation

The compound's derivatives have been used in the preparation of fluoroionophores. These derivatives exhibit diverse spectra when interacting with various metal cations, with specific chelation observed for Zn+2 and Cd+2 in different solutions, showcasing their potential in metal ion detection and differentiation (Hong et al., 2012).

Mechanism of Action

As “2-[2-(Dimethylamino)ethoxy]ethanol” is weakly basic, it has been studied as a method of absorbing greenhouse gases and in particular carbon dioxide .

Safety and Hazards

“2-[2-(Dimethylamino)ethoxy]ethanol” is considered hazardous. It is combustible and harmful in contact with skin . It also causes serious eye damage .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-14(2)5-6-15-11-4-3-10(12)7-9(11)8-13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDJMIGCQKXLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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